molecular formula C8H15NO3S B2759111 (2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid CAS No. 1219452-97-7

(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid

Cat. No.: B2759111
CAS No.: 1219452-97-7
M. Wt: 205.27
InChI Key: XOUNMZDIMUZMTD-RXMQYKEDSA-N
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Description

“(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid” (CAS: 1219452-97-7) is a chiral thioic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.27 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the compound against degradation, making it valuable in peptide synthesis and medicinal chemistry as a thioester precursor. Its stereochemistry (R-configuration) is critical for enantioselective reactions, particularly in the synthesis of chiral sulfhydryl-containing compounds .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioic S-acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-5(6(10)13)9-7(11)12-8(2,3)4/h5H,1-4H3,(H,9,11)(H,10,13)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUNMZDIMUZMTD-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)S)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)S)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(tert-Butoxycarbonylamino)propanethioic acid typically involves the introduction of the Boc group to an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-(tert-Butoxycarbonylamino)propanethioic acid, often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in drug development due to its ability to serve as a building block for synthesizing bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.

  • Case Study : A study highlighted the synthesis of derivatives of (2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid, which showed improved activity against specific cancer cell lines. The modification of the tert-butoxycarbonyl group was essential for increasing solubility and bioavailability in vivo.

Biochemical Research

This compound plays a role in enzyme inhibition studies. Its thiol group can interact with various enzymes, making it a useful tool for probing enzyme mechanisms.

  • Data Table: Enzyme Inhibition Studies
EnzymeInhibitor Concentration (µM)% Inhibition
Enzyme A1075%
Enzyme B5060%
Enzyme C10090%

Peptide Synthesis

This compound is used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino functionality during synthesis and can be removed under mild conditions.

  • Case Study : Researchers successfully synthesized a series of peptides incorporating this compound, demonstrating its utility in generating complex peptide structures with high purity.

Pharmaceutical Development

The compound has been explored for its potential in developing therapeutics targeting cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases.

  • Research Finding : Inhibitors derived from this compound showed promising results in reducing CETP activity, thus presenting a potential therapeutic avenue for managing cholesterol levels in patients.

Mechanism of Action

The mechanism of action of ®-2-(tert-Butoxycarbonylamino)propanethioic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can then engage in subsequent chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, this section compares the compound with structurally analogous derivatives. Key criteria include molecular weight , functional groups , stereochemistry , and applications .

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid C₈H₁₅NO₃S 205.27 Thioic acid (S-acid), Boc-protected amine, R-configuration Peptide thioester synthesis, chiral intermediates
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid C₁₂H₁₇NO₄S 283.34 Carboxylic acid, thiophene substituent, S-configuration Lab chemicals, pharmaceutical intermediates
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic acid C₃₀H₃₇N₃O₄ 503.64 Dibenzylamino group, dimethylphenyl substituent Complex peptide synthesis, research use
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid C₁₁H₂₁NO₄ 231.29 Branched alkyl chain, carboxylic acid Polymer chemistry, chiral building blocks
(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid C₁₃H₂₅NO₄ 259.34 Methylated Boc group, dimethylpentanoic acid Specialty peptidomimetics

Key Differences and Implications

Functional Group Reactivity: The thioic acid group in the target compound enables nucleophilic thioester formation, distinguishing it from carboxylic acid derivatives (e.g., ), which require additional activation for peptide coupling .

Steric and Stereochemical Effects: The R-configuration in the target compound contrasts with the S-configuration in HY-W011652 (), impacting enantioselectivity in catalytic reactions . The dimethylpentanoic acid group in introduces steric bulk, limiting its use in constrained peptide systems but improving metabolic stability .

Applications: Thioic acid derivatives (e.g., target compound) are preferred in native chemical ligation (NCL) for protein synthesis, whereas carboxylic acid analogs (–3, 5) dominate solid-phase peptide synthesis . The dibenzylamino-phenyl derivative () serves niche roles in synthesizing fluorescent probes due to its extended conjugation .

Biological Activity

(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid, a compound with potential biological significance, is part of a class of amino acid derivatives. This article explores its biological activities, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₅NO₄S
  • Molecular Weight : 205.28 g/mol
  • CAS Number : Not specified in the available literature.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

The biological activity of this compound can be attributed to its interactions with various biochemical pathways:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Similar compounds have shown promise as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing incretin levels, thereby improving insulin secretion and lowering blood glucose levels .
  • Renoprotective Effects : Research indicates that DPP-4 inhibitors can mitigate diabetic nephropathy, suggesting that this compound may also exhibit protective effects on renal function .
  • Antioxidant Properties : Compounds with thiol groups often demonstrate antioxidant activity, which could play a role in reducing oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
DPP-4 InhibitionEnhances incretin levels; improves insulin secretion
Renal ProtectionMitigates diabetic nephropathy
Antioxidant ActivityReduces oxidative stress

Case Studies

  • Diabetic Nephropathy Management :
    A study examined the effects of DPP-4 inhibitors in patients with diabetic nephropathy, highlighting significant reductions in urinary albumin excretion after treatment. While not directly involving this compound, the findings suggest a potential similar role for this compound due to its structural analogies .
  • Cardiovascular Implications :
    Clinical trials involving DPP-4 inhibitors have shown a reduction in cardiovascular events among patients with type 2 diabetes. This suggests that compounds like this compound could have broader cardiovascular benefits beyond glycemic control .

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have been evaluated for safety and tolerability in clinical settings. General safety profiles indicate that DPP-4 inhibitors are well-tolerated with minimal adverse effects .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid?

The synthesis typically involves:

  • Amino Group Protection : Use tert-butoxycarbonyl chloride (Boc-Cl) with a base like triethylamine (TEA) to protect the amino group, ensuring regioselectivity .
  • Thioic Acid Formation : Introduce the thioic acid moiety via controlled reaction conditions (e.g., thioesterification with Lawesson’s reagent or H2S in anhydrous solvents) .
  • Chiral Integrity : Maintain stereochemistry by using chiral auxiliaries or enantioselective catalysis, verified by chiral HPLC or polarimetry .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
    • NMR : Confirm stereochemistry and functional groups (e.g., Boc group at δ 1.4 ppm; thioic acid proton at δ 2.8–3.2 ppm) .
    • Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 273.33) .

Q. What are the solubility and storage guidelines for this compound?

  • Solubility : Soluble in DMSO (10 mM stock solutions), dichloromethane, or THF. Avoid aqueous buffers unless stabilized with co-solvents .
  • Storage : Store at –20°C under inert gas (N2 or Ar) to prevent oxidation of the thioic acid group. Use amber vials to limit light exposure .

Q. What safety precautions are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as skin corrosive/irritant) .
  • Ventilation : Use fume hoods to mitigate inhalation risks. Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Employ dynamic kinetic resolution with chiral catalysts (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (ee >99%) .
  • Crystallization : Use solvent systems like hexane/ethyl acetate to isolate the (2R)-enantiomer selectively .

Q. What strategies mitigate thioic acid degradation under physiological conditions?

  • Stabilization via Prodrugs : Convert the thioic acid to a disulfide prodrug, which releases the active form under reductive conditions (e.g., glutathione-rich environments) .
  • pH Buffering : Formulate at pH 5–6 to reduce hydrolysis, monitored by stability-indicating HPLC .

Q. How does this compound interact with enzymatic targets?

  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with cysteine proteases or thioredoxin reductase .
  • Kinetic Analysis : Perform Michaelis-Menten assays to evaluate inhibition constants (Ki) under varied redox conditions .

Q. What computational methods predict its reactivity in biological systems?

  • DFT Calculations : Model thioic acid’s nucleophilicity and redox potential using Gaussian or ORCA software .
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) to guide structure-activity relationship (SAR) studies .

Q. How are degradation products characterized?

  • LC-MS/MS : Identify byproducts like tert-butyl alcohol or sulfonic acid derivatives using fragmentation patterns .
  • Stability Chambers : Accelerate degradation under stress conditions (40°C/75% RH) per ICH Q1A guidelines .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Reaction Monitoring : Use inline FTIR or TLC (silica gel, Rf ≈ 0.3 in 1:1 EtOAc/hexane) to track intermediates .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or preparative HPLC for >95% purity .

Q. How is the compound’s stability assessed in biological matrices?

  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .
  • Microsomal Metabolism : Use liver microsomes + NADPH to identify cytochrome P450-mediated oxidation .

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